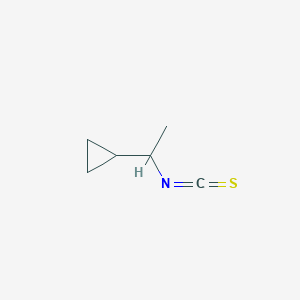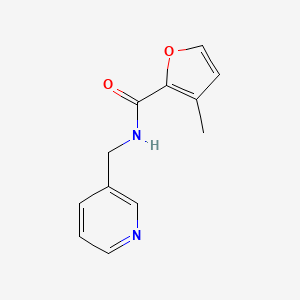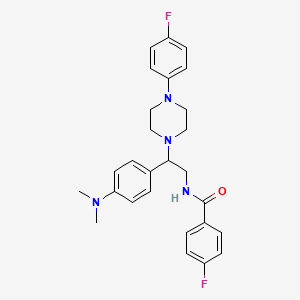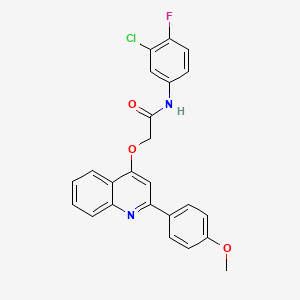
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenylthiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for your compound are not available, similar compounds are often synthesized through reactions like N-acylation . For example, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenylthiazole-4-carboxamide and its metal complexes have demonstrated significant antimicrobial and antifungal properties. These properties are enhanced in metal complexes compared to the free ligand, indicating potential use in addressing bacterial and fungal infections (Karabasannavar, Allolli, & Kalshetty, 2017).
Anticancer Evaluation
The compound has shown promise in anticancer evaluations. For example, its coordination compounds with various metals like Co(II), Cu(II), Zn(II), and Ag(I) were tested against human colon carcinoma cells, revealing strong antitumor potential, especially in Co(II), Cu(II), and Zn(II) compounds (Rizk, Emara, & Mahmoud, 2021).
Anti-Inflammatory Agents
Some derivatives of this compound have been synthesized and evaluated as potential anti-inflammatory agents. These compounds showed significant anti-inflammatory activities in animal studies (Thabet, Helal, Salem, & Abdelaal, 2011).
Diuretic Activity
Specific biphenyl benzothiazole-2-carboxamide derivatives of the compound have been assessed for diuretic activity, with certain derivatives showing promising results (Yar & Ansari, 2009).
Antitubercular Agents
Novel derivatives have been developed as potent inhibitors of Mycobacterium tuberculosis, indicating potential applications in treating tuberculosis (Marvadi et al., 2020).
Urease Inhibition
2-phenylthiazole derivatives have been evaluated as urease inhibitors, with some compounds showing significant inhibitory activity, suggesting potential applications in medical treatments requiring urease inhibition (Shi et al., 2018).
Antipsychotic Agents
Heterocyclic analogs of the compound have been explored as potential antipsychotic agents, showing potent in vivo activities in models predictive of antipsychotic activity, indicating their potential use in psychiatric treatments (Norman et al., 1996).
Mécanisme D'action
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-17(21,14-8-5-9-22-14)11-18-15(20)13-10-23-16(19-13)12-6-3-2-4-7-12/h2-10,21H,11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEBHZMULDWJSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC(=N1)C2=CC=CC=C2)(C3=CC=CS3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2368606.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2368608.png)
![[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2368609.png)

![(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B2368614.png)

![tert-butyl N-{[(2S,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B2368617.png)

![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(4-methylphenyl)carbamate](/img/structure/B2368622.png)
![methyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2368623.png)

![N-(4-(5-(dimethylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2368627.png)
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)morpholine-4-sulfonamide](/img/structure/B2368628.png)

